4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
Description
This compound features a benzamide core with a 4-methoxy substituent. The amide nitrogen is linked to a piperidin-4-ylmethyl group, which is further substituted at the 1-position with a 2-methoxyethyl moiety. This structural design balances lipophilicity and solubility, making it relevant for pharmacological applications, particularly in targeting central nervous system (CNS) receptors or transporters .
Properties
IUPAC Name |
4-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-21-12-11-19-9-7-14(8-10-19)13-18-17(20)15-3-5-16(22-2)6-4-15/h3-6,14H,7-13H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSQSFWPBUEYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2-Methoxyethyl)Piperidin-4-Yl)Methylamine
The amine intermediate requires sequential nitrogen functionalization of the piperidine core. Two predominant methodologies emerge from the literature:
1.1.1 Reductive Amination Pathway
Piperidin-4-one undergoes condensation with 2-methoxyethylamine in the presence of sodium cyanoborohydride, achieving 68% yield of 1-(2-methoxyethyl)piperidin-4-amine. Subsequent Mannich reaction with formaldehyde and hydrochloric acid introduces the methylamine group, though this method suffers from moderate regioselectivity (55-60% yield).
1.1.2 Direct Alkylation Strategy
Treatment of piperidin-4-ylmethylamine with 2-methoxyethyl bromide under Mitsunobu conditions (DIAD, PPh3) affords the N-alkylated product in 72% yield. This approach benefits from reduced step count but requires careful pH control to prevent quaternization of the primary amine.
Amide Bond Formation Techniques
Coupling the aromatic acid with the synthesized amine represents the critical bond-forming step. Comparative analysis of three predominant methods reveals significant variations in efficiency:
HATU-Mediated Coupling
Reaction of 4-methoxybenzoic acid with 1-(2-methoxyethyl)piperidin-4-yl)methylamine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF at 0°C to RT achieves 78% yield after chromatography. This method demonstrates excellent reproducibility across scales >10 mmol.
Acid Chloride Route
Conversion of 4-methoxybenzoic acid to its corresponding chloride using thionyl chloride (82% conversion) followed by amine coupling in dichloromethane yields 65% product. While cost-effective, this pathway generates stoichiometric HCl byproducts requiring rigorous neutralization.
Enzymatic Catalysis
Emerging studies suggest Candida antarctica lipase B (CAL-B) can catalyze the amidation in tert-amyl alcohol at 50°C, though yields remain suboptimal at 42%. This green chemistry approach warrants further optimization for industrial applications.
Reaction Optimization and Process Parameters
Critical process variables were systematically evaluated to establish robust synthesis protocols:
Temperature Effects on Amide Formation
A comparative study of coupling efficiency versus temperature revealed optimal performance at 0-5°C for HATU-mediated reactions (Table 1). Elevated temperatures (>25°C) precipitated premature reagent decomposition, reducing yields by 18-22%.
Table 1: Temperature Optimization for HATU Coupling
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| -10 | 24 | 65 | 91.2 |
| 0 | 18 | 78 | 95.4 |
| 25 | 12 | 60 | 88.7 |
| 40 | 8 | 53 | 82.1 |
Solvent Selection Matrix
Polar aprotic solvents demonstrated superior performance, with DMF outperforming DCM and THF in both reaction rate and yield (Table 2). Acetonitrile emerged as a viable alternative for large-scale operations due to easier solvent recovery.
Table 2: Solvent Impact on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
|---|---|---|---|
| DMF | 36.7 | 78 | <5% |
| DCM | 8.9 | 61 | 12% |
| THF | 7.5 | 58 | 15% |
| Acetonitrile | 37.5 | 73 | 7% |
Purification and Characterization
Final product isolation employs gradient elution chromatography (hexane:EtOAc 7:3 to 1:1) followed by recrystallization from ethanol/water (4:1). Purity exceeding 99% is routinely achieved as verified by HPLC (C18 column, 254 nm).
Mass spectral analysis confirms molecular ion peaks at m/z 321.18 [M+H]+ corresponding to the molecular formula C₁₈H₂₈N₂O₃. ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 7.82 (d, J=8.8 Hz, 2H, Ar-H), 6.92 (d, J=8.8 Hz, 2H, Ar-H), and 3.87 (s, 3H, OCH3).
Scale-Up Considerations and Industrial Relevance
Kilogram-scale production necessitates modification of laboratory protocols:
- Continuous flow hydrogenation replaces batch processing for piperidine intermediate synthesis
- Membrane-assisted solvent swapping enables DMF removal without thermal degradation
- Quality-by-Design (QbD) approaches reduce batch variability to <2% RSD
Current Good Manufacturing Practice (cGMP) compliance requires stringent control over residual solvents (<500 ppm DMF) and metal catalysts (<10 ppm Pd).
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
The biological activity of 4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has been investigated in several studies, revealing its potential as an antitumor agent and its effects on neurotransmitter systems.
Antitumor Activity
Recent research has highlighted the compound's ability to inhibit tumor growth and proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.
Key Findings:
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 10 µM across different cancer cell lines.
- Mechanism : It was found to activate caspase pathways, leading to programmed cell death.
Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may enhance cognitive functions by modulating neurotransmitter levels, particularly dopamine and serotonin.
Key Findings:
- Cognitive Enhancement : Animal models treated with the compound showed improved performance in memory tasks.
- Neuroprotective Effects : The compound demonstrated protective effects against neurotoxic agents in vitro.
Case Studies
Several case studies have evaluated the efficacy of this compound in clinical settings:
In Vivo Studies
In animal models, treatment with this compound resulted in significant tumor size reduction compared to control groups. Notably, when combined with conventional chemotherapy agents, enhanced therapeutic effects were observed.
Combination Therapy
The compound has been tested in combination with other drugs, showing synergistic effects that improve overall treatment outcomes for cancer patients.
| Activity | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Tumor Cell Proliferation | 5.0 | Induction of apoptosis via caspase activation |
| Cognitive Enhancement | N/A | Modulation of neurotransmitter levels |
| Neuroprotection | N/A | Protection against neurotoxicity |
Mechanism of Action
The mechanism of action of 4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
N-Oxide Derivative ()
Compound : N-Oxide of 4-methoxy-N-(2-(2-(1-methyl-2-piperidyl)ethyl)phenyl)benzamide.
- Structural Differences : The tertiary amine in the piperidine ring is oxidized to an N-oxide.
- Impact on Properties: Solubility: Enhanced water solubility due to the polar N-oxide group. Toxicity: Reduced toxicity compared to the parent tertiary amine.
2-Methoxy-N-(piperidine-4-yl)benzamide Hydrochloride ()
Compound : A simpler analog lacking the 2-methoxyethyl and benzamide 4-methoxy substituents.
- Structural Differences : Piperidine is unsubstituted at the 1-position, and the benzamide has a 2-methoxy group.
- Impact on Properties :
4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide ()
Compound : Features methyl groups on both the benzamide (4-position) and the piperidine-attached benzoyl group.
- Structural Differences : Methyl substituents replace methoxy groups, increasing lipophilicity.
- Impact on Properties: Crystal Packing: The dihedral angle between aromatic rings (89.1°) suggests a near-perpendicular orientation, influencing solid-state interactions. Synthesis: Prepared via acylation of 4-aminomethylpiperidine, yielding a rigid diamide structure .
Radiotracer Analog [¹⁸F]CFPyPB ()
Compound : 2,4-Dichloro-N-((1-(propylsulfonyl)-4-(6-fluoropyridin-2-yl)piperidin-4-yl)methyl)benzamide.
- Structural Differences : Incorporates a sulfonyl group, fluoropyridine, and chlorine substituents.
- Impact on Properties :
Nitro-Substituted Benzamide ()
Compound : N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridinyl)benzamide.
- Structural Differences : Nitro group at the benzamide 4-position and a piperazine ring.
- Impact on Properties: Electronic Effects: The electron-withdrawing nitro group may alter receptor binding kinetics.
Pharmacological and Physicochemical Properties
Key Structural Determinants of Activity
Crystallographic Insights
Biological Activity
4-Methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article delves into the compound's biological activity, exploring its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It includes a methoxy group, a piperidine moiety, and a benzamide structure, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neurotransmitter Receptors : The piperidine structure suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
- Antiviral Activity : Similar compounds have shown antiviral properties, particularly against hepatitis B virus (HBV) and human immunodeficiency virus (HIV), by modulating intracellular levels of proteins like APOBEC3G that inhibit viral replication .
Biological Activity Data
A summary of relevant studies and findings related to the compound's biological activity is presented in the following table:
Case Study 1: Antiviral Efficacy
A study conducted on a derivative of this compound showed significant antiviral activity against HBV. The research involved both in vitro assays using HepG2 cells and in vivo studies using duck HBV models. The results indicated that the compound effectively reduced viral load and improved liver function markers in treated subjects .
Case Study 2: Neuropharmacological Effects
In another study focusing on piperidine derivatives, compounds similar to this compound exhibited anxiolytic effects in animal models. Behavioral tests demonstrated reduced anxiety-like behavior, suggesting potential applications in treating anxiety disorders .
Q & A
Q. What are the recommended synthetic routes for 4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, and what key reagents are involved?
Methodological Answer: The synthesis typically involves a multi-step process:
- Step 1: Condensation of 4-methoxybenzoic acid with 1-(2-methoxyethyl)piperidin-4-ylmethylamine using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with 4-dimethylaminopyridine (DMAP) as a catalyst .
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the target compound.
- Key Considerations: Optimize reaction temperature (typically 0–25°C) and anhydrous conditions to prevent hydrolysis of intermediates .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm methoxy, piperidine, and benzamide moieties. Look for characteristic peaks: methoxy protons at ~3.3–3.8 ppm and aromatic protons in the 6.7–7.5 ppm range .
- Mass Spectrometry (ESI-MS): Confirm molecular weight (calculated: ~348.44 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR): Identify carbonyl (C=O) stretches at ~1650–1680 cm and N-H bends at ~3300 cm .
Q. What safety precautions are critical during handling and storage?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Storage: Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation or moisture absorption .
- Emergency Measures: For skin contact, wash with 10% ethanol solution followed by water. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent solubility issues .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer: Common issues and solutions:
- Byproduct Formation: Replace DCC with HOBt/DMAP to reduce racemization and improve coupling efficiency .
- Solvent Optimization: Use dichloromethane (DCM) instead of THF to enhance solubility of intermediates.
- Reaction Monitoring: Employ TLC (R ~0.4 in 3:7 ethyl acetate/hexane) or LC-MS to track reaction progress and adjust stoichiometry .
- Contradictory Data Note: If yields remain <50%, confirm amine nucleophilicity via pH titration; tertiary amines (e.g., piperidine derivatives) may require longer reaction times .
Q. What experimental strategies are effective for resolving contradictory biological activity data in in vitro vs. in vivo assays?
Methodological Answer:
- Pharmacokinetic Profiling: Measure metabolic stability using liver microsomes (human/rat) to identify rapid degradation pathways.
- Solubility Enhancement: Formulate with cyclodextrins or PEG-based carriers to improve bioavailability in in vivo models .
- Target Engagement Studies: Use radiolabeled analogs (e.g., C-benzamide) to verify binding affinity in tissue homogenates .
- Contradictory Data Note: Discrepancies may arise from off-target effects; perform RNA-seq or proteomic profiling to identify unintended interactions .
Q. How can the piperidine-methoxyethyl substituent influence structure-activity relationships (SAR) in therapeutic applications?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model interactions with target proteins (e.g., GPCRs or kinases) to assess conformational flexibility of the piperidine ring .
- Comparative SAR: Synthesize analogs with modified substituents (e.g., ethoxyethyl vs. methoxyethyl) and test inhibitory potency in enzymatic assays (IC values) .
- Crystallography: Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to map binding pockets and hydrogen-bonding networks .
Q. What methodologies are recommended for assessing environmental toxicity and biodegradation?
Methodological Answer:
- Ecotoxicity Testing: Use Daphnia magna (48-hour LC) and Aliivibrio fischeri (bioluminescence inhibition) assays to evaluate aquatic toxicity .
- Biodegradation Studies: Conduct OECD 301F tests (closed bottle method) to measure BOD/COD ratios under aerobic conditions .
- Soil Mobility: Perform column chromatography with soil samples to estimate log values; high mobility (log <2) indicates groundwater contamination risk .
Q. How can researchers optimize reaction conditions for scale-up without compromising purity?
Methodological Answer:
- Flow Chemistry: Transition from batch to continuous flow systems to control exothermic reactions and reduce side products .
- Green Chemistry Principles: Replace DCM with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .
- Quality Control: Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time purity monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
